N-benzyl-4-(4-fluorobenzenesulfonyl)butanamide
Description
Properties
IUPAC Name |
N-benzyl-4-(4-fluorophenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3S/c18-15-8-10-16(11-9-15)23(21,22)12-4-7-17(20)19-13-14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12-13H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGUSQNVSOKXMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(4-fluorobenzenesulfonyl)butanamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with N-benzylbutanamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(4-fluorobenzenesulfonyl)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorobenzenesulfonyl groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or sulfonic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or sulfonyl derivatives.
Scientific Research Applications
N-benzyl-4-(4-fluorobenzenesulfonyl)butanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-4-(4-fluorobenzenesulfonyl)butanamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The fluorobenzenesulfonyl group can enhance its binding affinity and specificity towards the target molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The primary structural analogs of N-benzyl-4-(4-fluorobenzenesulfonyl)butanamide differ in their substituents and core functionalities. A notable example from the provided evidence is N-(4-Fluorobenzyl)-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]butanamide (). Below is a comparative analysis:
Table 1: Structural Comparison
| Feature | This compound | N-(4-Fluorobenzyl)-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]butanamide |
|---|---|---|
| Core Structure | Butanamide with benzenesulfonyl group | Butanamide fused to a quinazolinone ring system |
| Aromatic Substituents | 4-Fluorobenzenesulfonyl | 4-Fluorobenzyl and 3-nitrobenzyl |
| Functional Groups | Sulfonamide, benzylamide | Nitro (-NO₂), quinazolinone (diketone), benzylamide |
| Electron Effects | Electron-withdrawing sulfonyl group | Electron-withdrawing nitro group and electron-deficient quinazolinone |
Implications of Structural Variations
Bioactivity and Target Binding: The sulfonyl group in this compound may enhance interactions with enzymes like carbonic anhydrases or proteases, which often bind sulfonamides.
Physicochemical Properties: The fluorine atom in both compounds improves lipophilicity and metabolic stability. However, the sulfonyl group in the target compound may increase solubility in polar solvents compared to the nitro-containing analog, which is more hydrophobic .
Synthetic Complexity: The quinazolinone-containing analog requires multi-step synthesis (e.g., cyclization to form the heterocyclic core), whereas this compound can be synthesized via straightforward sulfonylation and amidation reactions.
Research Findings and Limitations
- Quinazolinone derivatives (e.g., the compound in ) exhibit antitumor and anti-inflammatory activities in preclinical studies, attributed to their ability to intercalate DNA or inhibit kinases .
- Sulfonamide analogs are frequently explored as diuretics, antivirals, or antibacterials due to their enzyme-inhibiting properties.
Limitations: The absence of experimental data for this compound restricts a definitive comparison of its bioactivity.
Biological Activity
N-benzyl-4-(4-fluorobenzenesulfonyl)butanamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 341.41 g/mol. The compound features a complex structure that includes a benzothiazole moiety and a sulfonamide group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈FNO₂S |
| Molecular Weight | 341.41 g/mol |
| Functional Groups | Benzothiazole, Sulfonamide |
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit specific enzymes involved in cancer pathways, potentially affecting cell proliferation and survival.
- Receptor Binding : The fluorobenzenesulfonyl group enhances binding affinity to various biological receptors, modulating biochemical pathways related to inflammation and cancer.
- Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals and inhibit lipid peroxidation, which may contribute to their protective effects against oxidative stress.
Anticancer Properties
Research indicates that this compound may have anticancer properties. Related compounds have demonstrated significant binding affinities to proteins involved in cancer progression. For instance, studies on benzothiazole derivatives reveal their potential as inhibitors of tumor growth by modulating key signaling pathways.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines, thereby providing therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies and Research Findings
-
Inhibition of Cancer Cell Proliferation :
- A study conducted on similar benzothiazole derivatives showed promising results in inhibiting the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involved apoptosis induction and cell cycle arrest.
-
Enzyme Inhibition Studies :
- Research focusing on enzyme inhibition reported that compounds with structural similarities to this compound effectively inhibited cholinesterase activity, which is crucial in neurodegenerative diseases.
-
Antioxidant Activity Assessment :
- A comparative analysis revealed that related compounds exhibited strong antioxidant capabilities, significantly reducing oxidative stress markers in cellular models.
Future Directions
The biological activity of this compound presents numerous avenues for further research:
- Clinical Trials : Future studies should aim to evaluate the efficacy and safety of this compound in clinical settings.
- Structure-Activity Relationship (SAR) : Investigating how variations in the chemical structure affect biological activity could lead to the development of more potent derivatives.
- Target Identification : Understanding the specific molecular targets of this compound will enhance its therapeutic application and aid in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
